Vrk-IN-1 is classified as a selective inhibitor of VRK1, derived from a series of oxindole-based compounds designed to modulate kinase activity. The development of this compound is rooted in the need for targeted therapies that can effectively inhibit specific kinases involved in tumorigenesis and other pathological conditions. Research has shown that inhibiting VRK1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for further investigation in oncology.
The synthesis of Vrk-IN-1 involves several key steps that utilize established organic synthesis techniques. Initial efforts focus on constructing the oxindole core, which is achieved through cyclization reactions involving appropriate precursors. Following this, functional groups are introduced to enhance the compound's selectivity and potency against VRK1.
Key steps include:
The synthesis route has been optimized based on yield and purity metrics, with analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) used to confirm structure and purity.
Vrk-IN-1 primarily functions through competitive inhibition of VRK1 by binding to its ATP-binding site. This interaction prevents the phosphorylation of downstream substrates, thereby disrupting various signaling pathways involved in cell proliferation and survival.
Key reactions include:
Vrk-IN-1 exerts its effects primarily through the inhibition of VRK1-mediated phosphorylation. This mechanism involves:
Data from various studies indicate that treatment with Vrk-IN-1 results in significant reductions in cell viability in cancer cell lines expressing high levels of VRK1, supporting its potential as an anticancer agent.
Relevant analyses include stability studies under various conditions (temperature, light exposure) to determine shelf life and optimal storage conditions.
Vrk-IN-1 has several potential applications in scientific research:
Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2) are the only catalytically active human VRK isoforms, sharing ~80% sequence identity in their kinase domains but exhibiting distinct cellular functions and inhibitor sensitivities. VRK-IN-1 demonstrates pronounced selectivity for VRK1 (half-maximal inhibitory concentration = 150 nM) over VRK2 (half-maximal inhibitory concentration > 3 µM), a >20-fold difference [6] [4]. This discrimination extends to other kinase families: VRK-IN-1 shows negligible activity against closely related Casein Kinase 1 group members or the pseudokinase Vaccinia-Related Kinase 3 (VRK3) [4] [10]. Profiling against a panel of 378 bioactive kinase inhibitors revealed that only four compounds inhibited both VRK1 and VRK2, while six were VRK2-specific and three were VRK1-specific, underscoring the structural divergence exploitable for selective inhibition [4]. Key selectivity determinants include:
Table 1: Selectivity Profile of VRK-IN-1 and Reference Inhibitors Against VRK Isoforms
Kinase | VRK-IN-1 half-maximal inhibitory concentration (nM) | Roscovitine half-maximal inhibitory concentration (µM) | Staurosporine half-maximal inhibitory concentration (µM) | RO 31–8220 half-maximal inhibitory concentration (µM) |
---|---|---|---|---|
VRK1 | 150 | >100 | 15.27 | 11.11 |
VRK2 | >3000 | 11.2 | >100 | 31.77 |
VRK3 | Not inhibited | Not inhibited | Not inhibited | Not inhibited |
VRK-IN-1 functions as a Type I adenosine triphosphate-competitive inhibitor, binding the active conformation of VRK1’s catalytic cleft. Co-crystallography studies of analogous inhibitors (e.g., BI-D1870, GW297361X) bound to VRK1 reveal critical interactions [3] [10]:
Table 2: Key Structural Interactions Mediating VRK1-VRK-IN-1 Binding
VRK1 Domain | Residues | Interaction Type with VRK-IN-1 | Functional Role |
---|---|---|---|
P-loop | Glycine 19, Lysine 20 | Hydrophobic packing, van der Waals | Stabilizes closed P-loop conformation |
Hinge region | Glutamate 106 | Hydrogen bonding | Anchors inhibitor backbone |
Specificity pocket | Leucine 21, Valine 38, Alanine 62 | Hydrophobic contacts | Exploits steric differences from VRK2 |
Catalytic loop | Aspartic acid 170 | Water-mediated hydrogen bond | Mimics adenosine triphosphate β-phosphate coordination |
Isothermal titration calorimetry studies demonstrate that VRK-IN-1 binding to full-length VRK1 is strongly enthalpy-driven (equilibrium dissociation constant = 190 nM), with a favorable change in enthalpy (ΔH) outweighing entropic penalties [6]. This thermodynamic profile implies:
Current VRK1 inhibition strategies prioritize active site occupation, but emerging insights into VRK regulation suggest alternative approaches:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4